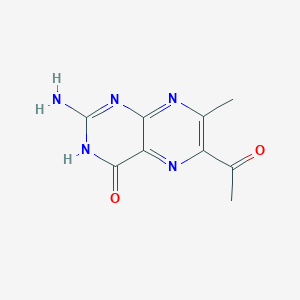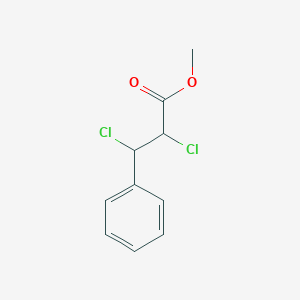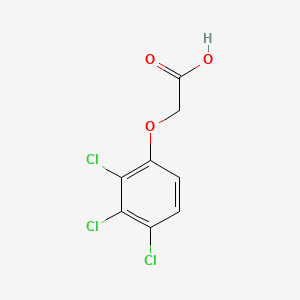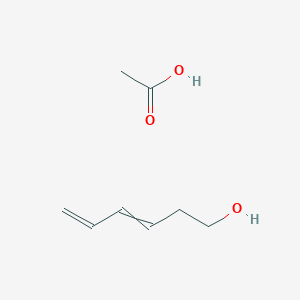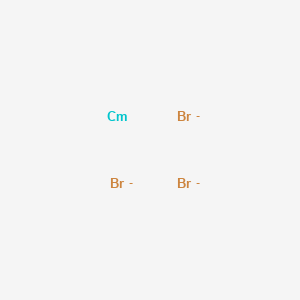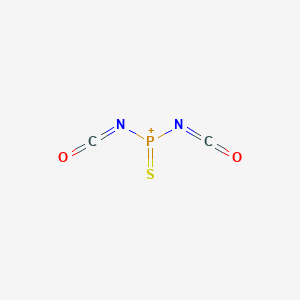
Diisocyanato(sulfanylidene)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisocyanato(sulfanylidene)phosphanium is a chemical compound characterized by the presence of isocyanate groups and a sulfanylidene group attached to a phosphonium center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diisocyanato(sulfanylidene)phosphanium typically involves the reaction of phosphorus ylides with isocyanates. One common method includes the use of a three-component reaction where one molecule of phosphorus ylide reacts with two molecules of isocyanates. The reaction conditions often involve moderate temperatures and the presence of a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Diisocyanato(sulfanylidene)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions include amines, ureas, and carbamates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Diisocyanato(sulfanylidene)phosphanium has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity with biological molecules makes it useful in bioconjugation and labeling studies.
Industry: Used in the production of advanced materials, including high-performance coatings and adhesives.
作用機序
The mechanism of action of diisocyanato(sulfanylidene)phosphanium involves its reactivity with nucleophiles. The isocyanate groups can react with amines to form ureas, while the sulfanylidene group can participate in various addition reactions. The molecular targets include nucleophilic sites on organic and biological molecules, leading to the formation of stable covalent bonds .
類似化合物との比較
Similar Compounds
Similar compounds include other diisocyanates such as:
- Hexamethylene diisocyanate (HDI)
- Isophorone diisocyanate (IPDI)
- Methylenediphenyl diisocyanate (MDI)
- Toluene diisocyanate (TDI)
Uniqueness
Diisocyanato(sulfanylidene)phosphanium is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity compared to other diisocyanates. This uniqueness allows for specific applications in areas where traditional diisocyanates may not be suitable .
特性
CAS番号 |
34858-95-2 |
|---|---|
分子式 |
C2N2O2PS+ |
分子量 |
147.07 g/mol |
IUPAC名 |
diisocyanato(sulfanylidene)phosphanium |
InChI |
InChI=1S/C2N2O2PS/c5-1-3-7(8)4-2-6/q+1 |
InChIキー |
NOBPRGUYTSALPV-UHFFFAOYSA-N |
正規SMILES |
C(=N[P+](=S)N=C=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



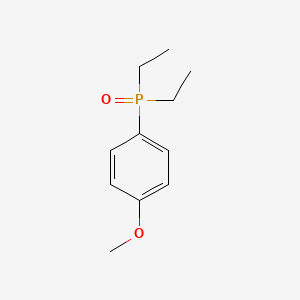
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)

